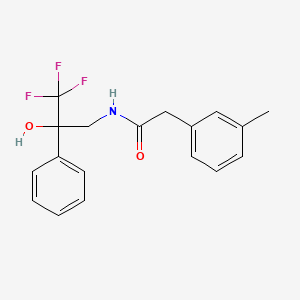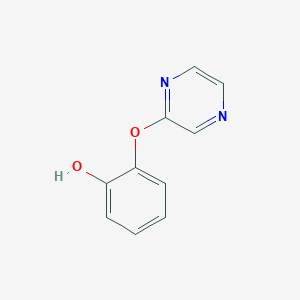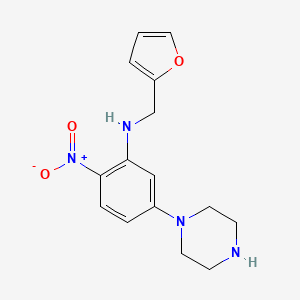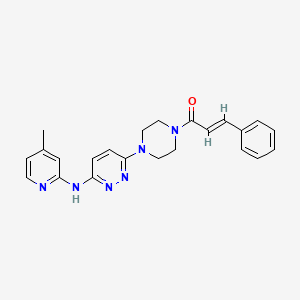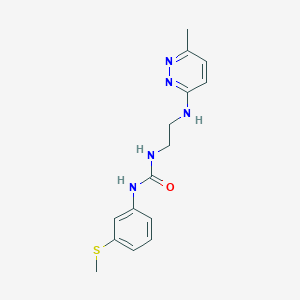
1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((6-Methylpyridazin-3-yl)amino)ethyl)-3-(3-(methylthio)phenyl)urea is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It is commonly referred to as MP-10 and has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The compound 1,3,5-triazinyl urea derivatives, which are structurally similar to the compound , have been evaluated as corrosion inhibitors for mild steel in acidic environments. They demonstrate efficient corrosion inhibition, owing to their strong adsorption on the metal surface and the formation of a protective layer. This suggests potential applications of similar compounds in corrosion protection (Mistry et al., 2011).
Synthesis of Heterocyclic Compounds
Urea derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, the synthesis of meso-ionic compounds involving 1-alkyl-4-oxopyrimido-[1,2-a]-S-triaziniumolates and their derivatives has been reported, indicating the role of urea derivatives in the formation of complex heterocyclic structures (Greco & Gala, 1981).
Antimicrobial and Anticancer Properties
Urea derivatives have shown promise in the synthesis of potential anticancer agents, such as Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines, which have demonstrated effects on the proliferation of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983). Additionally, novel urea derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity, with some showing significant promise in these areas (Shankar et al., 2017).
Preparation of Biocidal Compounds
Research has also been conducted on the preparation of compounds with biocidal properties using heterocyclic urea derivatives. These compounds have shown excellent biocidal properties against various microorganisms, suggesting their potential application in this field (Youssef et al., 2011).
Synthesis of Aminothiazole Derivatives
Urea derivatives have been instrumental in the synthesis of aminothiazole organic compounds, which are known for their diverse biological applications. These compounds have been analyzed for their potential bioactivity, further underscoring the versatility of urea derivatives in pharmaceutical research (Adeel et al., 2017).
Prion Disease Therapeutics
2-Aminothiazoles, structurally related to the compound , have shown antiprion activity in infected neuroblastoma cell lines, suggesting potential therapeutic applications for prion diseases. This highlights the role of urea derivatives in developing treatments for complex neurological conditions (Gallardo-Godoy et al., 2011).
Eigenschaften
IUPAC Name |
1-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-3-(3-methylsulfanylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-11-6-7-14(20-19-11)16-8-9-17-15(21)18-12-4-3-5-13(10-12)22-2/h3-7,10H,8-9H2,1-2H3,(H,16,20)(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTVYMPCINVRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2643371.png)
![4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2643374.png)
![1-(4-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2643375.png)
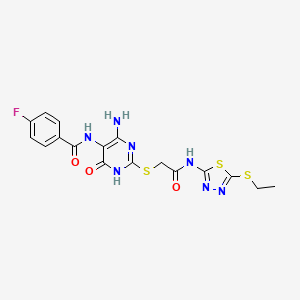
![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)
![ethyl 1-benzyl-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2643379.png)

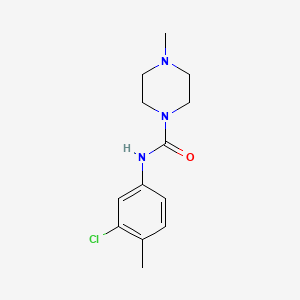
![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643384.png)
